molecular formula C22H17N5O2 B2950229 6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380187-60-8

6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2950229
CAS RN: 2380187-60-8
M. Wt: 383.411
InChI Key: ZIHPGGNSMFZZHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, which includes “6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one”, involves various methods of synthetic strategies . These methods include the reaction of aromatic diamines with many organic derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .


Chemical Reactions Analysis

Quinoxaline derivatives, including “6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one”, can undergo various chemical reactions . These reactions include diazotization, nitration, oxidation, substitutions, reduction, condensation and cyclization reactions, treatment with many organic reagents, alkylation, addition reactions, esterification, and demethylation .

Future Directions

Quinoxaline derivatives have shown diverse pharmacological activities and have been the subject of numerous studies . The future directions for “6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one” could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in medicinal chemistry.

properties

IUPAC Name

6-phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c28-21-11-10-17(15-6-2-1-3-7-15)25-27(21)16-13-26(14-16)22(29)20-12-23-18-8-4-5-9-19(18)24-20/h1-12,16H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHPGGNSMFZZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

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